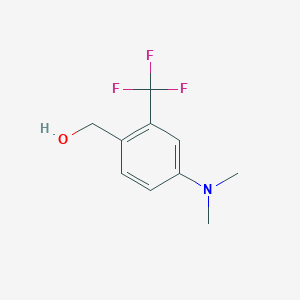

(4-(Dimethylamino)-2-(trifluoromethyl)phenyl)methanol

Description

Properties

IUPAC Name |

[4-(dimethylamino)-2-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3NO/c1-14(2)8-4-3-7(6-15)9(5-8)10(11,12)13/h3-5,15H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAWPLAHCDQIPMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)CO)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using various reagents and catalysts to facilitate the formation of the trifluoromethylated intermediate . The reaction conditions often include the use of radical initiators and specific solvents to optimize the yield and purity of the product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-(Dimethylamino)-2-(trifluoromethyl)phenyl)methanol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylated ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

(4-(Dimethylamino)-2-(trifluoromethyl)phenyl)methanol has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of trifluoromethylated compounds.

Biology: Investigated for its potential biological activities and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

Mechanism of Action

The mechanism of action of (4-(Dimethylamino)-2-(trifluoromethyl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The dimethylamino group may contribute to the compound’s ability to form hydrogen bonds and electrostatic interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

(4-(Dimethylamino)-3-(trifluoromethyl)phenyl)methanol: Similar structure but with the trifluoromethyl group in a different position.

Trifluoromethyl ketones: Compounds with a trifluoromethyl group attached to a carbonyl group, exhibiting different reactivity and applications.

Uniqueness

(4-(Dimethylamino)-2-(trifluoromethyl)phenyl)methanol is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.

Biological Activity

(4-(Dimethylamino)-2-(trifluoromethyl)phenyl)methanol, also known by its CAS number 1427014-37-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, mechanism of action, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the aromatic ring and the introduction of functional groups. The synthetic routes can vary but generally include:

- Formation of the Aromatic System : Utilizing methods such as nucleophilic substitution or electrophilic aromatic substitution.

- Introduction of Functional Groups : The dimethylamino and trifluoromethyl groups are introduced through specific reagents and conditions that favor their attachment to the aromatic ring.

Biological Activity

Recent studies have highlighted various biological activities associated with this compound, particularly in the context of enzyme inhibition and potential therapeutic applications.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory activity against cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The IC50 values for selected derivatives containing similar structures have been reported as follows:

| Compound | IC50 (µM) against AChE | IC50 (µM) against BChE |

|---|---|---|

| 4a | 0.014 | 0.092 |

| 4b | 0.045 | 0.120 |

| 4m | 0.092 | 0.140 |

The presence of the trifluoromethyl group significantly enhances binding affinity to the enzyme's active site, suggesting a strong interaction profile that could be exploited for therapeutic purposes in treating Alzheimer's disease .

Cytotoxicity

In vitro studies using the MTT assay on murine fibroblast cell lines (NIH3T3) demonstrated that compounds similar to this compound exhibited low cytotoxicity at active concentrations against BChE, indicating a favorable safety profile for further development .

The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition. The compound interacts with the active sites of cholinesterases:

- Hydrogen Bonding : Key interactions include hydrogen bonds with amino acid residues in the enzyme's active site.

- Hydrophobic Interactions : The bulky trifluoromethyl group contributes to hydrophobic interactions that stabilize binding.

These interactions were confirmed through molecular docking studies, which illustrated how the compound fits into the enzyme's active site, enhancing our understanding of its inhibitory effects .

Case Studies

Several case studies have explored the efficacy and safety of compounds related to this compound:

- Alzheimer’s Disease Models : In animal models, compounds similar to this methanol derivative have shown promise in reducing symptoms associated with cholinergic dysfunction.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, warranting further investigation into its application against bacterial pathogens .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (4-(Dimethylamino)-2-(trifluoromethyl)phenyl)methanol, and how can reaction conditions be optimized for yield and purity?

- Reduction of Nitro Precursors : Sodium borohydride (NaBH₄) in methanol reduces nitro groups to amines, followed by alcohol formation via ketone intermediates .

- Catalytic Hydrogenation : Palladium on carbon (Pd/C) under H₂ atmosphere effectively reduces trifluoromethyl ketones to alcohols .

- Optimization Strategies :

- Temperature : Maintain 0–25°C to minimize side reactions.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility .

- Catalyst Screening : Test Pd, Ni, or Ru catalysts for hydrogenation efficiency .

Q. What analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., dimethylamino at C4, trifluoromethyl at C2) and alcohol proton integration .

- High-Performance Liquid Chromatography (HPLC) : Achieve >98% purity using C18 columns with UV detection at 254 nm .

- Mass Spectrometry (HRMS) : Validate molecular formula accuracy (±5 ppm) .

Q. What safety protocols should be implemented when handling this compound?

- PPE : Nitrile gloves, lab coats, and chemical goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to mitigate inhalation risks during synthesis .

- Waste Management : Segregate halogenated waste (due to trifluoromethyl) for specialized disposal .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR or HPLC) during synthesis?

- Orthogonal Validation : Cross-validate NMR with IR spectroscopy or X-ray crystallography .

- Spiking Experiments : Add reference standards to confirm HPLC retention times .

- Dynamic NMR : Resolve conformational ambiguities via variable-temperature studies .

Q. What strategies enhance the compound’s stability under varying pH/temperature in biological assays?

- Buffered Solutions : Use phosphate buffers (pH 7.4) to maintain integrity .

- Lyophilization : Freeze-dry aliquots to prevent hydrolysis during storage .

- Light Protection : Store in amber vials to avoid photodegradation of dimethylamino groups .

Q. What computational approaches predict reactivity and interaction mechanisms with biological targets?

- Molecular Docking : Simulate binding modes with proteins (e.g., Mycobacterium tuberculosis enzymes) using AutoDock Vina .

- Density Functional Theory (DFT) : Analyze frontier molecular orbitals to predict electrophilic/nucleophilic sites .

- Molecular Dynamics (MD) : Assess binding stability over 100-ns trajectories in solvent models .

Q. How do structural modifications at dimethylamino/trifluoromethyl positions affect pharmacological activity (SAR)?

- Dimethylamino Group : Replacing with NH₂ reduces membrane permeability but increases solubility .

- Trifluoromethyl Position : Para-substitution enhances kinase inhibition affinity vs. ortho-isomers .

- Methanol Oxidation : Converting -CH₂OH to -COOH abolishes antibacterial activity .

Q. What methodologies study metabolic pathways and degradation products in vitro?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.